molecular formula C18H27NO2 B5532805 {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol

{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol

Cat. No. B5532805
M. Wt: 289.4 g/mol
InChI Key: WGRBGSXNXDQCGJ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol, also known as JNJ-7925476, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications.

Mechanism of Action

{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. By blocking the D3 receptor, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol modulates the release of dopamine, a neurotransmitter involved in reward and motivation pathways. This modulation of dopamine release is thought to underlie the therapeutic effects of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been shown to modulate various biochemical and physiological pathways in preclinical studies. In animal models of Parkinson's disease, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the survival and growth of neurons. In animal models of breast cancer, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been shown to inhibit the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has several advantages for use in lab experiments. It has a high affinity and selectivity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various biological processes. However, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol also has limitations, including its relatively low solubility in water and its potential for off-target effects on other dopamine receptor subtypes.

Future Directions

There are several future directions for the study of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol. In neurology, further studies are needed to determine the therapeutic potential of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol in animal models of Parkinson's disease and Alzheimer's disease. In psychiatry, clinical trials are needed to determine the safety and efficacy of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol as an antidepressant and anxiolytic agent in humans. In oncology, further studies are needed to determine the anticancer properties of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol in various types of cancer. Additionally, further studies are needed to optimize the synthesis method of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol and to develop more potent and selective dopamine D3 receptor antagonists.
Conclusion:
In conclusion, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol is a novel compound that has potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. Its mechanism of action involves the selective antagonism of the dopamine D3 receptor, which modulates the release of dopamine and underlies its therapeutic effects. Further studies are needed to determine the full therapeutic potential of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol and to optimize its synthesis method.

Synthesis Methods

{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol was synthesized using a multistep process involving the reaction of 3-ethylpiperidine with 4-methoxyphenylacetaldehyde to form the corresponding imine. The imine was then reduced to the corresponding amine using sodium borohydride, followed by the addition of a methanol group to form the final product.

Scientific Research Applications

{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. In psychiatry, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been shown to have anticancer properties in preclinical models of breast cancer and leukemia.

properties

IUPAC Name

[3-ethyl-1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-3-18(15-20)11-5-13-19(14-18)12-4-6-16-7-9-17(21-2)10-8-16/h4,6-10,20H,3,5,11-15H2,1-2H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRBGSXNXDQCGJ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)CC=CC2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(CCCN(C1)C/C=C/C2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-Ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-EN-1-YL]piperidin-3-YL}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.